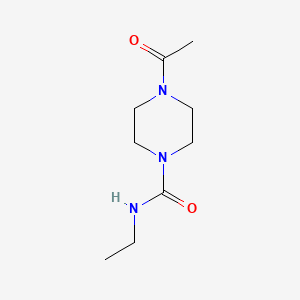

4-acetyl-N-ethylpiperazine-1-carboxamide

Description

Contextualization within the Piperazine-Derived Chemical Space

The piperazine (B1678402) moiety is a common feature in a multitude of biologically active molecules, including approved drugs and clinical candidates. nih.gov Its presence can significantly influence a compound's physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic profiles. mdpi.com Piperazine derivatives are known to interact with a wide range of biological targets, leading to their application in various therapeutic areas. wisdomlib.org

The structure of 4-acetyl-N-ethylpiperazine-1-carboxamide incorporates key functional groups that are frequently explored in drug discovery:

A Piperazine Core: Provides a rigid and predictable conformational framework.

An Acetyl Group: An N-acyl modification that can influence binding affinity and metabolic stability.

An N-ethylcarboxamide Group: A carboxamide linkage that is a common feature in many bioactive compounds, offering hydrogen bonding capabilities.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | General Application/Role |

|---|---|---|---|

| This compound | C9H17N3O2 | 199.25 | Research Chemical |

| N-Acetylpiperazine | C6H12N2O | 128.17 | Synthetic Intermediate |

| N-Ethylpiperazine | C6H14N2 | 114.19 | Synthetic Intermediate |

Academic Significance and Research Trajectory

The academic significance of a compound like this compound lies in its potential to contribute to the understanding of structure-activity relationships (SAR) within the piperazine class. nih.gov The synthesis and biological evaluation of novel derivatives are fundamental to advancing medicinal chemistry.

The likely synthetic route to this compound would involve the reaction of two key intermediates: N-acetylpiperazine and an ethyl isocyanate or a related reagent to form the carboxamide bond. The synthesis of N-acetylpiperazine itself is a well-established process. researchgate.net Similarly, N-ethylpiperazine can be synthesized through various methods, including the alkylation of piperazine.

The research trajectory for a novel piperazine derivative typically involves:

Synthesis and Characterization: Development of an efficient synthetic pathway and full characterization of the compound.

Biological Screening: Evaluation against a panel of biological targets based on the known activities of structurally similar compounds.

Lead Optimization: If promising activity is identified, further chemical modifications are made to improve potency, selectivity, and pharmacokinetic properties.

While specific studies on this compound are not prominent, the vast body of research on related piperazine carboxamides provides a strong foundation for predicting its potential areas of interest.

Overview of Key Research Domains

Based on the known biological activities of piperazine carboxamide derivatives, several key research domains emerge as potential areas of investigation for this compound.

Enzyme Inhibition: Piperazine-carboxamides have been investigated as inhibitors of various enzymes. For instance, a series of pyrimidinyl-piperazine-carboxamides were identified as irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the endocannabinoid system. mdpi.com The structural motifs within this compound make it a candidate for screening against FAAH and other hydrolases.

Antimicrobial Activity: Numerous piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. nih.gov The presence of the piperazine ring and the carboxamide linkage are features found in various antimicrobial agents. Therefore, assessing the activity of this compound against a range of pathogenic microorganisms would be a logical step.

Anticancer Research: The piperazine scaffold is present in several anticancer drugs. tandfonline.com Modifications to the piperazine ring, including the addition of acyl and carboxamide groups, have been shown to influence cytotoxic activity against various cancer cell lines. nih.gov The potential of this compound as an anticancer agent could be explored.

Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their effects on the central nervous system, with applications as antipsychotics, antidepressants, and anxiolytics. The ability of the piperazine ring to be modified to modulate activity at various CNS receptors makes this a significant area of research for novel derivatives.

| Research Domain | Example of Related Compound Class | Potential Biological Target/Application |

|---|---|---|

| Enzyme Inhibition | Pyrimidinyl-piperazine-carboxamides | Fatty Acid Amide Hydrolase (FAAH) |

| Antimicrobial | N-alkyl and N-aryl piperazine derivatives | Antibacterial and antifungal agents |

| Anticancer | 1-Benzhydryl-piperazine carboxamides | Cytotoxic agents against various cancer cell lines |

| CNS Disorders | N-substituted piperazine amine reuptake inhibitors | Serotonin (B10506) and noradrenaline reuptake inhibition |

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-N-ethylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-3-10-9(14)12-6-4-11(5-7-12)8(2)13/h3-7H2,1-2H3,(H,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJHUMXFQJQTMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Acetyl N Ethylpiperazine 1 Carboxamide and Analogues

Strategic Approaches to the Piperazine-1-carboxamide (B1295725) Core Synthesis

The formation of the piperazine-1-carboxamide scaffold is fundamental to the synthesis of the target compound and its analogues. This involves building the six-membered ring and subsequently adding the carboxamide functional group.

The construction of the piperazine (B1678402) ring can be achieved through various synthetic strategies, often involving intramolecular or intermolecular cyclization. researchgate.net

One modern approach involves the conversion of a primary amine into a bis(oximinoalkyl)amine, which then undergoes a stereoselective catalytic reductive cyclization to yield the piperazine ring. nih.govresearchgate.net This method is notable for its ability to introduce substituents at specific carbon and nitrogen atoms from the outset. nih.govresearchgate.net Another strategy relies on palladium-catalyzed cyclization reactions that couple a propargyl unit with a diamine component, offering high yields and excellent control over regio- and stereochemistry. organic-chemistry.org

Other notable methods include:

Diol-Diamine Coupling: A ruthenium(II) catalyst ligated with a (pyridyl)phosphine can facilitate the coupling of diols and diamines to form piperazines. organic-chemistry.org

Visible-Light-Promoted Annulation: An iridium-based complex can catalyze a decarboxylative annulation between a glycine-based diamine and various aldehydes under mild conditions. organic-chemistry.org

Ring-Opening Cyclization: A one-pot, three-component reaction involving the ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates, can produce highly substituted piperazines with excellent stereoselectivity. acs.org

Table 1: Selected Cyclization Methods for Piperazine Ring Synthesis

| Method | Key Reactants | Catalyst/Conditions | Key Features |

| Reductive Cyclization | Primary amines, Nitrosoalkenes | 5%-Pd/C, H₂ | Forms bis(oximinoalkyl)amines intermediate; stereoselective. nih.govresearchgate.net |

| Palladium-Catalyzed Cyclization | Propargyl unit, Diamine | Palladium catalyst | Modular synthesis with high regio- and stereochemical control. organic-chemistry.org |

| Diol-Diamine Coupling | Diols, Diamines | Ruthenium(II) catalyst | Tolerates a variety of amine and alcohol functional groups. organic-chemistry.org |

| Photoredox Annulation | Glycine-based diamine, Aldehydes | Iridium complex, Visible light | Mild conditions, suitable for aryl, heteroaryl, and alkyl substitutions. organic-chemistry.org |

| Ring-Opening Cyclization | N-activated aziridines, Anilines, Propargyl carbonates | Palladium catalyst | One-pot, three-component synthesis; highly stereoselective. acs.org |

The piperazine-1-carboxamide functional group is a common feature in pharmacologically active molecules. researchgate.net This moiety is typically introduced by reacting a piperazine derivative with a suitable electrophile. For the synthesis of an N-ethylcarboxamide, this would involve a reaction with ethyl isocyanate. Alternatively, amide bond formation can be achieved by coupling the piperazine with a carboxylic acid using activating agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl). acgpubs.org The synthesis of piperazine-1-carboxamidine derivatives has also been explored for developing compounds with specific biological activities. nih.gov

A significant challenge in piperazine chemistry is achieving selective functionalization at the N1 and N4 positions, especially when different substituents are required. researchgate.net Direct reactions of piperazine with electrophilic reagents often lead to a mixture of mono-substituted, di-substituted, and unreacted starting material. researchgate.netresearchgate.net

To overcome this, strategies involving protecting groups are common. One nitrogen can be protected with a group like tert-butyloxycarbonyl (Boc), allowing the other nitrogen to be functionalized. google.comnih.gov The protecting group is then removed to allow for a subsequent reaction at the first nitrogen atom. google.com

Another powerful strategy for achieving mono-substitution is the in-situ formation of the piperazin-1-ium (B1237378) cation. researchgate.netresearchgate.net By using a proton source, such as acetic acid, one of the nitrogen atoms is protonated. This deactivates it towards electrophilic attack, allowing the non-protonated nitrogen to react selectively. researchgate.netresearchgate.net This method provides a simpler and more direct route to mono-substituted piperazines compared to protection-deprotection sequences. researchgate.netresearchgate.net

Incorporation of the N-Ethyl and 4-Acetyl Substituents

Synthesizing 4-acetyl-N-ethylpiperazine-1-carboxamide requires a sequential and regioselective introduction of the N-ethylcarboxamide group at the N1 position and the acetyl group at the N4 position.

A plausible synthetic route would proceed as follows:

Mono-N-acetylation: Piperazine is first selectively acetylated at one nitrogen atom to form 1-acetylpiperazine. This can be achieved using the piperazin-1-ium cation strategy, where the piperazinium salt reacts with an acetylating agent like acetic anhydride. researchgate.netresearchgate.net This chemoselective protocol prevents the formation of the 1,4-diacetylated byproduct. researchgate.netresearchgate.net

Carboxamide Formation: The resulting 1-acetylpiperazine, which has a free secondary amine at the N4 position (or N1, depending on nomenclature convention), is then reacted with ethyl isocyanate. This reaction forms the N-ethylcarboxamide moiety at the unsubstituted nitrogen, yielding the final product, this compound.

Alternatively, the order of steps could be reversed, starting with the formation of N-ethylpiperazine-1-carboxamide followed by acetylation. The synthesis of the N-ethylpiperazine precursor can be accomplished via reductive amination of piperazine with acetaldehyde (B116499) or through catalytic processes using ethanol (B145695). mdpi.comgoogle.com

Chemoselective Protocols for Mono-substitution of Piperazine

Achieving mono-substitution is crucial for creating asymmetrically substituted piperazines like the target compound. The direct reaction of piperazine with electrophiles is often unselective. researchgate.net A simplified and effective protocol involves the reaction of the piperazin-1-ium cation with various electrophilic reagents, including acyl chlorides, anhydrides, and carbamoyl (B1232498) chlorides. researchgate.netresearchgate.net

This method relies on the significant difference in basicity and nucleophilicity between the free base piperazine and its mono-protonated form. By controlling the stoichiometry of the acid used, one can generate the piperazin-1-ium cation in situ. This cation has one nucleophilic secondary amine and one non-nucleophilic ammonium (B1175870) group, directing the electrophile to react only once. researchgate.netresearchgate.net This approach is considered a simpler protection method compared to more traditional techniques like mono-benzylation or mono-Boc-protection. researchgate.netresearchgate.net

Catalytic Systems in this compound Synthesis

Catalysis plays a vital role in many of the key transformations required for synthesizing piperazine derivatives.

For Mono-N-Substitution: The chemoselective acylation and carbamoylation of piperazine can be effectively catalyzed by d-metal compounds. google.com Ions such as Cu(I), Cu(II), Al(III), or Ce(III), sometimes supported on a weakly acidic cation-exchanger resin, have been shown to catalyze the reaction of the piperazin-1-ium cation with electrophiles, leading to shortened reaction times and high yields of the mono-substituted product. researchgate.netresearchgate.netgoogle.com

For Ring Formation: As mentioned previously, palladium, ruthenium, and iridium catalysts are instrumental in various cyclization strategies to form the piperazine core. organic-chemistry.org For instance, Pd-catalyzed amination (Buchwald-Hartwig reaction) is a key method for creating N-arylpiperazines, which are common analogues. nih.gov

For N-Alkylation: The synthesis of the N-ethylpiperazine intermediate can be achieved through catalytic processes. One patented method describes the use of a Cu-Co-Mo/Al₂O₃ catalyst for the reaction of piperazine and ethanol to produce N-ethylpiperazine. google.com

Table 2: Catalytic Systems in Piperazine Synthesis and Functionalization

| Reaction Type | Catalyst | Substrates | Purpose |

| Mono-N-Substitution | Cu(I), Cu(II), Al(III), Ce(III) ions | Piperazin-1-ium cation, Electrophiles | To enhance the rate and yield of chemoselective functionalization. researchgate.netresearchgate.netgoogle.com |

| Buchwald-Hartwig Amination | Palladium complexes | Aryl halides, Piperazine | Formation of N-arylpiperazine derivatives. nih.gov |

| Diol-Diamine Coupling | Ruthenium(II) complexes | Diols, Diamines | Piperazine ring formation. organic-chemistry.org |

| Photoredox Annulation | Iridium complexes | Diamines, Aldehydes | Piperazine ring formation under mild conditions. organic-chemistry.org |

| N-Alkylation | Cu-Co-Mo/Al₂O₃ | Piperazine, Ethanol | Synthesis of N-ethylpiperazine precursor. google.com |

Advanced Derivatization and Scaffold Modification Techniques

The exploration of the chemical space around this compound and its analogues has moved beyond simple substitutions on the nitrogen atoms. Advanced synthetic methodologies now permit direct modification of the piperazine carbon skeleton and the construction of highly substituted or complex polycyclic analogues. mdpi.com These techniques are crucial for developing new derivatives with tailored properties by enabling precise control over the molecule's three-dimensional structure. nih.gov

A significant challenge in piperazine chemistry has been the selective functionalization of the ring's C-H bonds, as traditional methods primarily targeted the more reactive nitrogen atoms. nih.govnsf.gov However, recent breakthroughs in catalysis and synthetic strategy have provided powerful tools to overcome this limitation, opening new avenues for creating structural diversity. mdpi.comresearchgate.net

Direct C-H Functionalization of the Piperazine Ring

Directly converting a C-H bond on the piperazine ring to a C-C or C-heteroatom bond is an efficient strategy for generating novel analogues. These methods avoid the need for pre-functionalized starting materials, thus shortening synthetic sequences.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful technique for the α-C–H functionalization of N-acyl or N-Boc protected piperazines. researchgate.net This method typically uses an iridium (Ir) or ruthenium (Ru) complex, or purely organic dyes, as a photocatalyst. researchgate.net Upon irradiation with visible light, the catalyst can initiate a single electron transfer from the piperazine nitrogen, leading to the formation of an α-amino radical after deprotonation. encyclopedia.pubescholarship.org This radical can then couple with various partners, such as electron-deficient arenes or vinyl groups, to form new C-C bonds at the carbon adjacent to the nitrogen. mdpi.comresearchgate.net For instance, the arylation of N-Boc piperazine with 1,4-dicyanobenzene can be achieved using an iridium photocatalyst. mdpi.comencyclopedia.pub A specific method, the CarboxyLic Amine Protocol (CLAP), utilizes a photoinitiated decarboxylative annulation process to construct 2-substituted piperazines from glycine (B1666218) derivatives and various aldehydes under blue LED irradiation. tcichemicals.com

Direct α-Lithiation : Another effective approach involves the direct deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base. The N-Boc protecting group is particularly suitable for directing this reaction. mdpi.com Treatment of an N-Boc protected piperazine with a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like (−)-sparteine for asymmetric transformations, generates a nucleophilic carbanion. mdpi.com This intermediate can then be trapped with a wide range of electrophiles, allowing for the introduction of acyl, alkyl, or other functional groups onto the piperazine core. mdpi.com

Scaffold Modification and De Novo Synthesis

Instead of modifying a pre-existing piperazine ring, other advanced techniques build the scaffold from acyclic precursors in a manner that incorporates desired substituents directly onto the carbon framework.

Stannyl Amine Protocol (SnAP) : Developed as a convergent method for synthesizing C-H functionalized piperazines, the SnAP chemistry relies on the cyclization of an imine generated from an aldehyde and a specialized stannane (B1208499) reagent derived from a diamine. mdpi.comencyclopedia.pub The reaction is initiated by copper-mediated oxidation of the C-Sn bond, which forms an α-aminyl radical that subsequently cyclizes. mdpi.comencyclopedia.pub This protocol provides streamlined access to a diverse range of piperazines with specific functionalization at a carbon position. mdpi.com

Catalytic Reductive Cyclization : This strategy allows for the construction of a piperazine ring from a primary amino group. mdpi.comresearchgate.net The method involves a sequential double Michael addition of a primary amine to nitrosoalkenes, forming a bis(oximinoalkyl)amine intermediate. mdpi.comresearchgate.net This dioxime is then subjected to a stereoselective catalytic reductive cyclization using catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) under a hydrogen atmosphere, which forms the piperazine ring. mdpi.com This approach is valuable for converting bioactive molecules containing a primary amine into corresponding piperazine derivatives. researchgate.net

Ring-Opening of Bicyclic Precursors : Complex piperazine derivatives can be synthesized through the ring-opening of bicyclic compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net Activating one of the C-N bonds in DABCO with reagents such as alkyl halides or sulfonyl chlorides allows for nucleophilic attack and subsequent cleavage of the bicyclic system to yield a monosubstituted piperazine scaffold. researchgate.net

The following table summarizes these advanced derivatization techniques applicable to the piperazine scaffold.

| Methodology | Type of Transformation | Key Reagents / Conditions | Resulting Derivative Type | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | α-C-H Arylation/Vinylation | Visible Light, Photocatalyst (e.g., Ir(ppy)3), N-Boc protected piperazine | C2-aryl or C2-vinyl substituted piperazines | mdpi.comresearchgate.net |

| Direct α-Lithiation | α-C-H Acylation/Alkylation | s-BuLi, (-)-sparteine, Electrophile (e.g., R-COCl), N-Boc protected piperazine | C2-acyl or C2-alkyl substituted piperazines | mdpi.com |

| Stannyl Amine Protocol (SnAP) | De Novo Ring Synthesis | Aldehyde, Stannyl Amine Reagent, Cu(II) catalyst | C-substituted piperazines | mdpi.comencyclopedia.pub |

| Catalytic Reductive Cyclization | De Novo Ring Synthesis | Primary amine, Nitrosoalkene precursor, H2, Pd/C or Ra-Ni catalyst | Polysubstituted piperazines | mdpi.comresearchgate.net |

| DABCO Ring-Opening | Scaffold Rearrangement | DABCO, Activating Agent (e.g., TsCl), Nucleophile | N-substituted piperazines with complex side chains | researchgate.net |

Computational Chemistry and Molecular Modeling of 4 Acetyl N Ethylpiperazine 1 Carboxamide

Theoretical Elucidation of Molecular Structure and Conformation

Theoretical methods are employed to determine the most stable three-dimensional arrangement of a molecule and to investigate its electronic properties.

The piperazine (B1678402) ring is a central feature of 4-acetyl-N-ethylpiperazine-1-carboxamide. Saturated six-membered heterocyclic rings like piperazine typically adopt a non-planar conformation to minimize ring strain. The most stable conformation for the piperazine ring is the chair form. nih.govrsc.org In this arrangement, the substituents on the ring's carbon and nitrogen atoms can be oriented in either axial or equatorial positions.

Computational studies on similar piperazine-containing structures confirm that the chair conformation is the most energetically favorable. nih.gov For this compound, it is predicted that the N-acetyl and N-ethylcarboxamide groups would preferentially occupy equatorial positions to minimize steric hindrance, further stabilizing the chair conformation. The stability is a result of minimized angular and torsional strain, which is a common feature in related heterocyclic systems. rsc.org

The electronic structure of a molecule is crucial for understanding its reactivity. Key indicators are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity. nih.govmdpi.com

Table 1: Theoretical Electronic Properties (Illustrative) This table illustrates the type of data generated from electronic structure investigations. Actual values for the title compound require specific computational analysis.

| Parameter | Significance | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability. mdpi.com | 5.3 eV |

Intermolecular interactions govern how molecules recognize and bind to one another. For this compound, the primary sites for hydrogen bonding are the amide N-H group and the oxygen atoms of the carbonyl groups. These can act as hydrogen bond donors and acceptors, respectively. In the solid state, it is plausible that these molecules form chains or more complex networks linked by N-H···O hydrogen bonds, a pattern observed in the crystal structures of similar carboxamide-piperazine compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For piperazine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to understand the structural requirements for specific biological activities, such as the inhibition of enzymes like acetyl-CoA carboxylase. arabjchem.org

A QSAR model for a series of analogs of this compound would involve:

Building a Dataset: Synthesizing and testing a library of related compounds for a specific biological activity.

Descriptor Calculation: Calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic) for each compound.

Model Generation: Using statistical methods to create a mathematical equation linking the descriptors to the observed activity. nih.gov

Such a model could predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds by highlighting which structural features are most important for the desired biological effect. arabjchem.org

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding mechanisms of action. acgpubs.org For this compound, docking simulations would be performed by placing the molecule into the binding site of a protein of interest and calculating the binding energy for different poses.

The process involves preparing the 3D structures of both the ligand (the compound) and the protein target, defining a binding site (or "grid box"), and then using a scoring function to rank the different binding poses. acgpubs.orgmdpi.com The results can predict the binding affinity and reveal the most likely binding mode.

Following a docking simulation, the most favorable ligand-protein complex is analyzed to understand the specific molecular interactions responsible for binding. physchemres.org This analysis identifies key amino acid residues in the protein's active site that interact with the ligand. nih.gov

For this compound, a binding mode analysis would likely focus on:

Hydrogen Bonds: The amide N-H group could donate a hydrogen bond to an acceptor residue (e.g., Asp, Glu, or a backbone carbonyl), while the carbonyl oxygens could accept hydrogen bonds from donor residues (e.g., Arg, Lys, Ser). nih.gov

Hydrophobic Interactions: The ethyl group and parts of the piperazine ring could form hydrophobic or van der Waals contacts with nonpolar residues like Leucine, Isoleucine, and Valine. physchemres.org

Table 2: Potential Interacting Residues and Interaction Types from Molecular Docking (Hypothetical) This table is a hypothetical representation of a docking analysis output for the title compound.

| Ligand Functional Group | Potential Interacting Residue(s) | Type of Interaction |

|---|---|---|

| Amide N-H | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor) |

| Acetyl Carbonyl Oxygen | Arginine, Lysine, Serine | Hydrogen Bond (Acceptor) |

| Carboxamide Carbonyl Oxygen | Serine, Threonine, Tyrosine | Hydrogen Bond (Acceptor) |

| Ethyl Group | Leucine, Valine, Isoleucine | Hydrophobic / van der Waals |

| Piperazine Ring CH2 | Alanine, Phenylalanine | Hydrophobic / van der Waals |

This detailed analysis provides a structural hypothesis for the molecule's activity and can guide chemical modifications to improve binding affinity and selectivity. mdpi.com

Prediction of Binding Affinities and Specificity

Computational methods are pivotal in predicting how "this compound" might interact with biological targets, such as proteins or nucleic acids. These predictions are crucial in the early stages of drug discovery and for understanding the molecule's potential biological activity. Techniques like molecular docking and free energy calculations are employed to estimate the binding affinity and specificity of the compound.

Molecular docking simulations would be used to predict the preferred orientation of "this compound" when bound to a specific receptor, as well as the strength of the interaction. The binding affinity is often expressed as a binding energy score, with more negative values indicating a stronger interaction.

To illustrate the type of data generated from such studies, the following table presents hypothetical binding affinity predictions for "this compound" with a range of receptor types.

Table 1: Predicted Binding Affinities of this compound with Various Receptor Types (Illustrative Data)

| Receptor Target | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Dopamine (B1211576) D2 Receptor | -8.5 | 50 | Asp114, Phe390, Trp386 |

| Serotonin (B10506) 5-HT2A Receptor | -7.9 | 150 | Ser242, Phe340, Trp336 |

| Muscarinic M1 Receptor | -6.2 | 1200 | Tyr106, Trp157, Asn382 |

Specificity is another critical aspect that can be assessed computationally. By docking the molecule against a panel of different receptors, a specificity profile can be generated. This helps in identifying potential off-target effects. A molecule that shows a significantly higher binding affinity for one receptor over others is considered to be more specific.

Computational Studies on Reaction Mechanisms and Acid-Base Equilibria

Computational chemistry provides powerful tools to investigate the reactivity of "this compound". Methods based on quantum mechanics, such as Density Functional Theory (DFT), can be used to model chemical reactions, determine transition state geometries and energies, and thus elucidate reaction mechanisms.

For instance, the hydrolysis of the amide bond in "this compound" could be studied computationally to understand its stability under different pH conditions. The calculations would involve mapping the potential energy surface of the reaction to identify the lowest energy pathway.

The acid-base equilibria of "this compound" are also amenable to computational study. The piperazine nitrogen atoms are basic and can be protonated. The pKa values, which quantify the strength of an acid, can be predicted using various computational models. These predictions are important for understanding the compound's charge state at physiological pH, which in turn influences its solubility, membrane permeability, and receptor interactions.

The following table provides an example of the kind of data that would be produced from computational studies on the reaction mechanisms and acid-base properties of this compound.

Table 2: Predicted Reaction and Acid-Base Properties of this compound (Illustrative Data)

| Property | Computational Method | Predicted Value | Significance |

|---|---|---|---|

| Activation Energy for Amide Hydrolysis | DFT (B3LYP/6-31G*) | 25 kcal/mol | Indicates the kinetic stability of the amide bond. |

| Proton Affinity of Piperazine Nitrogen (N1) | DFT (B3LYP/6-31G*) | 220 kcal/mol | Relates to the basicity of the nitrogen atom. |

| Predicted pKa1 (Piperazine Nitrogen) | SM D-based pKa prediction | 7.8 | Indicates the likely protonation state at physiological pH. |

These computational approaches provide a detailed molecular-level understanding of "this compound", guiding further experimental work and aiding in the rational design of molecules with desired properties.

Preclinical Biological Investigations and Mechanistic Insights

Enzyme Inhibition Studies

The specific arrangement of functional groups in the 4-acetylpiperazine-1-carboxamide structure makes it a versatile template for designing enzyme inhibitors. Research has explored its role in modulating various enzyme families, from those involved in immune regulation to bacterial replication.

While the broader class of compounds containing piperazine (B1678402) and carboxamide moieties has been explored for various biological activities, specific investigations into the direct modulation of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by 4-acetyl-N-ethylpiperazine-1-carboxamide or its immediate derivatives are not extensively detailed in the reviewed scientific literature. The development of cholinesterase inhibitors often focuses on specific pharmacophores designed to interact with the active or peripheral sites of these enzymes, and to date, this particular scaffold has not emerged as a leading candidate for this specific target.

A compound featuring the 4-acetylpiperazine-1-carbonyl moiety has been identified as a potent and selective inhibitor of Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1). nih.govnih.gov ERAP1 plays a critical role in the adaptive immune system by trimming antigenic peptides to the optimal length for presentation by Major Histocompatibility Complex (MHC) class I molecules. nih.govacs.org

A key derivative, 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea , was discovered as a competitive inhibitor of ERAP1's aminopeptidase activity. nih.govnih.govacs.org This compound was found to be selective for ERAP1 over its homologous aminopeptidases ERAP2 and IRAP. nih.govresearchgate.net Mechanistic studies confirmed that it acts as a competitive inhibitor, directly competing with peptide substrates for binding to the enzyme's active site. nih.govacs.org The inhibition of ERAP1 by this compound was shown to have direct cellular consequences, as it was capable of inhibiting antigen presentation in a cellular assay. nih.govacs.org

| Compound | Target Enzyme | Inhibition Type | IC50 (Peptide Hydrolysis) |

|---|---|---|---|

| 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea | ERAP1 | Competitive | 18 µM |

The piperazine-carboxamide scaffold is related to piperidine-4-carboxamides (P4Cs), which have been identified as a novel class of bacterial DNA gyrase inhibitors. researchgate.netnih.gov These enzymes, along with Topoisomerase IV, are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotics. patsnap.comwikipedia.org

P4Cs function as Novel Bacterial Topoisomerase Inhibitors (NBTIs). nih.gov Their mechanism of action involves intercalating into the DNA and stabilizing the enzyme-DNA cleavage complex. nih.gov This action prevents the re-ligation of the DNA strands, leading to the accumulation of toxic double-strand breaks, which stalls replication forks and ultimately results in bacterial cell death. patsnap.comwikipedia.orgnih.gov Studies on P4C analogs have demonstrated bactericidal activity against various pathogens, including Mycobacterium abscessus. researchgate.netnih.gov While these studies were not performed on this compound itself, they establish the potential of the closely related piperazine/piperidine (B6355638) carboxamide core in targeting these essential bacterial enzymes.

| Compound | Target Organism | Molecular Target | MIC (μg/mL) |

|---|---|---|---|

| MMV688844 (844) | M. abscessus | DNA Gyrase | 1.2 - 2.5 |

The epigenetic regulator Lysine Specific Demethylase 1 (LSD1) is a key therapeutic target in oncology. While research into LSD1 inhibitors has explored a wide range of chemical scaffolds, there is currently no specific data in the reviewed literature identifying this compound as an LSD1 inhibitor. However, other compounds containing a piperidine ring, a structure closely related to piperazine, have been shown to bind to the substrate-binding cavity of LSD1, suggesting that nitrogen-containing heterocyclic rings can be incorporated into pharmacophores targeting this enzyme. nih.govnih.gov

The versatility of the 4-acetylpiperazine-1-carboxamide scaffold is further demonstrated by its application in developing inhibitors for other diverse enzyme targets.

SHP2 Protein: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node and an established oncology target. nih.govrsc.org Research has identified that N-acetyl piperazine analogs can effectively inhibit the catalytic activity of SHP2. nih.gov The piperazine moiety is predicted to form van der Waals interactions within the SHP2 active site, contributing to the binding of the inhibitor. nih.gov Structure-activity relationship studies have shown that modifications to the piperazine ring can significantly influence inhibitory potency against SHP2. nih.gov

α-Glucosidase: Piperazine carboxamide derivatives have been investigated as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for managing type 2 diabetes. researchgate.net A series of pyrimidinyl-piperazine carboxamides demonstrated excellent, competitive inhibition of yeast α-glucosidase, with some analogs showing significantly greater potency than the standard drug acarbose. researchgate.net This highlights the suitability of the piperazine carboxamide core for targeting this enzyme.

| Compound ID | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| 7c | Yeast α-Glucosidase | Competitive | 1.5 |

| 17c | Yeast α-Glucosidase | Competitive | 0.4 |

| 21c | Yeast α-Glucosidase | Competitive | 0.4 |

| Acarbose (Standard) | Yeast α-Glucosidase | - | 817.38 |

Tubulin Polymerization: Microtubules, polymers of α- and β-tubulin, are essential for cell division and are a major target for anticancer drugs. nih.gov Novel arylamide derivatives containing a piperazine moiety have been designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.gov One such compound, 16f (MY-1121) , exhibited potent antiproliferative activity against various human cancer cells, with IC50 values in the nanomolar range. nih.gov This demonstrates that the piperazine-carboxamide scaffold can be effectively utilized to create potent inhibitors of microtubule dynamics. nih.govmdpi.com

Cellular Pathway Modulation

The inhibition of the enzymes detailed above by compounds containing the 4-acetylpiperazine-1-carboxamide scaffold leads to the modulation of critical cellular pathways.

Antigen Presentation Pathway: By inhibiting ERAP1, 4-acetylpiperazine derivatives can alter the repertoire of peptides presented by MHC class I molecules on the cell surface. nih.govacs.org This modulation of the cellular immunopeptidome is a key strategy being explored for cancer immunotherapy and the treatment of autoimmune diseases. nih.govuoa.gr

Bacterial DNA Damage and Repair Pathways: The inhibition of DNA gyrase and topoisomerase IV by related piperidine-carboxamides triggers a cascade of cellular events in bacteria. The formation of double-strand breaks activates the DNA damage response, including the SOS response. embopress.orgnih.gov This widespread DNA damage, combined with the stalling of replication, contributes to a cellular death pathway that can involve the generation of destructive reactive oxygen species. embopress.orgnih.gov

RAS/ERK Signaling Pathway: As an upstream regulator, SHP2 plays a crucial role in activating the RAS/ERK signaling pathway, which is fundamental for cell proliferation and survival. rsc.orgnih.gov Allosteric inhibitors of SHP2 containing piperazine moieties can suppress this pathway, providing a therapeutic strategy for cancers driven by receptor tyrosine kinases. nih.gov

Cell Cycle and Apoptosis Pathways: Tubulin polymerization inhibitors directly interfere with the formation of the mitotic spindle, a critical process for cell division. Piperazine-containing arylamide derivatives have been shown to disrupt the microtubule network, causing cells to arrest in the G2/M phase of the cell cycle. nih.gov This prolonged mitotic arrest ultimately triggers the intrinsic apoptosis pathway, leading to cancer cell death. nih.govmdpi.com

Following a comprehensive search for scientific literature on the chemical compound "this compound," it has been determined that there is no available research data corresponding to the specific preclinical investigations and research applications outlined in your request.

Searches for studies related to this specific compound's effects on apoptotic mechanisms, cell cycle perturbations, anti-inflammatory pathways, intracellular signaling cascades (JNK, c-Jun, ATF2), antimicrobial activity, and anticancer modalities did not yield any specific results. The scientific literature does not appear to contain dedicated research on "this compound" for these biological and therapeutic areas.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed findings that focus solely on this compound.

Anticancer Research Modalities

In Vitro Anti-proliferative Effects against Cancer Cell Lines

There is no published data detailing the efficacy of this compound against any cancer cell lines.

Mechanisms of Action in Cancer Cells

As there are no studies on its anti-proliferative effects, the mechanism by which this compound might exert its effects on cancer cells is unknown.

Utility as Biochemical Probes for Biological Systems

There is no information to suggest that this compound has been developed or utilized as a biochemical probe for studying biological systems.

This report will be updated if and when research on this compound becomes publicly available.

Future Directions and Emerging Research Opportunities

Exploration of Unconventional Synthetic Pathways

The synthesis of piperazine (B1678402) derivatives has evolved significantly, moving beyond traditional methods to embrace more innovative and efficient strategies. For 4-acetyl-N-ethylpiperazine-1-carboxamide, future research could focus on unconventional synthetic pathways to generate structural diversity and improve manufacturing processes.

Advanced methodologies such as C–H functionalization have emerged as powerful tools for creating novel analogs of piperazine-containing compounds. mdpi.com This approach allows for the direct modification of the carbon atoms on the piperazine ring, a departure from the more common substitutions at the nitrogen positions. mdpi.comresearchgate.net Applying photoredox catalysis or direct C-H lithiation could yield a library of derivatives with unique substitution patterns, potentially leading to compounds with novel biological activities. mdpi.com

Furthermore, the development of flow chemistry and microwave-assisted synthesis offers avenues for more efficient and scalable production. nih.gov These techniques can reduce reaction times, improve yields, and allow for greater control over reaction conditions, which would be advantageous for the large-scale synthesis of this compound and its derivatives. nih.gov Another promising area is the use of novel catalytic systems, such as those employing earth-abundant metals, to drive the synthesis, offering a more sustainable and cost-effective alternative to traditional palladium or copper-based catalysts. nih.gov

Advanced Computational Prediction and Rational Design for Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. nih.gov For this compound, these approaches can be pivotal in predicting its biological activity and guiding the synthesis of more potent and selective analogs.

Molecular docking studies can be employed to screen virtual libraries of potential biological targets, identifying proteins or enzymes with which the compound is likely to interact. nih.gov This can provide initial hypotheses about its mechanism of action and guide experimental validation. For instance, docking simulations could reveal interactions with kinases, G-protein coupled receptors, or other enzyme families that are common targets for piperazine-based drugs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR, can be utilized to build predictive models based on the chemical structures and biological activities of a series of related compounds. nih.gov By synthesizing a small library of derivatives of this compound and evaluating their activity, a 3D-QSAR model could be developed to guide the design of new analogs with enhanced potency and optimized pharmacokinetic properties. nih.gov Molecular dynamics simulations can further elucidate the binding modes and stability of the compound within the active site of a target protein, providing critical insights for lead optimization. nih.gov

Identification and Characterization of Novel Biological Targets

A key area of future research for this compound is the identification and characterization of its biological targets. The piperazine scaffold is present in a wide array of approved drugs with diverse mechanisms of action, suggesting that this compound could interact with a variety of biological systems. nih.govresearchgate.net

Initial screening efforts could involve broad-based phenotypic assays to identify any effects on cell proliferation, migration, or other cellular processes in various cell lines, including cancer cells. nih.gov Hits from these screens would then be followed up with more targeted studies to pinpoint the specific molecular target. Techniques such as chemical proteomics, using a derivatized version of the compound as a probe, could be employed to isolate and identify its binding partners within the cell.

Given the prevalence of piperazine-carboxamides as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), these would be logical initial targets to investigate. nih.gov Furthermore, the structural similarities to ligands for sigma receptors suggest this as another potential area of exploration. nih.gov

Development of this compound as Specialized Research Tools

Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed as specialized research tools to probe biological pathways. Once a specific biological target is identified, the compound could be modified to create chemical probes.

For example, by incorporating a fluorescent tag or a biotin (B1667282) moiety, the compound could be used to visualize the subcellular localization of its target protein or to facilitate its purification for further study. If the compound is found to be a potent and selective inhibitor of a particular enzyme, it could serve as a valuable tool for researchers to investigate the physiological role of that enzyme in health and disease.

Integration of Multidisciplinary Research Approaches

The successful advancement of this compound from a chemical entity to a valuable research tool or therapeutic lead will necessitate a multidisciplinary research approach. europa.eu This involves the integration of expertise from various scientific disciplines.

Synthetic organic chemists will be crucial for developing novel and efficient synthetic routes and for creating libraries of analogs. nih.gov Computational chemists will play a key role in rational drug design and in silico screening. nih.gov Pharmacologists and cell biologists will be essential for determining the biological activity and mechanism of action of the compound. nih.gov Finally, collaboration with structural biologists can provide detailed atomic-level information about how the compound interacts with its biological target. This collaborative effort will be vital to fully unlock the potential of this compound in the field of medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-acetyl-N-ethylpiperazine-1-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential nucleophilic substitutions. For example, react 1-ethylpiperazine with acetyl chloride in anhydrous dichloromethane under nitrogen, followed by carboxamide formation using a coupling agent like EDC/HOAt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxy-7-azabenzotriazole) .

- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1.2:1 acylating agent:piperazine) significantly affect purity and yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can structural characterization be performed to confirm the identity of the compound?

- Techniques :

- X-ray crystallography : Resolve crystal structure using SHELX software (SHELXL for refinement; SHELXS for solution) .

- Spectroscopy : Compare NMR (¹H/¹³C) and IR spectra with computational predictions (e.g., PubChem data ).

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Use sonication or co-solvents (e.g., 10% ethanol) for aqueous systems .

- Stability : Store at –20°C under inert atmosphere; sensitive to hydrolysis in acidic/basic conditions. Monitor via HPLC for degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Strategy :

- Substitution Analysis : Modify the acetyl or ethyl groups (e.g., fluorination, bulkier substituents) and assess binding affinity using radioligand assays .

- Computational Modeling : Perform molecular docking (AutoDock Vina) against target receptors (e.g., serotonin or dopamine receptors) to predict interaction hotspots .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.